molecular formula C8H10ClNO B1626166 3-chloro-4-methoxy-N-methylaniline CAS No. 90234-41-6

3-chloro-4-methoxy-N-methylaniline

Cat. No.: B1626166
CAS No.: 90234-41-6
M. Wt: 171.62 g/mol
InChI Key: HUTOKXIVRFJQAW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-methylaniline can be achieved through several methods. One common method involves the methylation of 3-chloro-4-methoxyaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes. These processes often use methanol as the methylating agent and employ catalysts such as ruthenium complexes to ensure high yields and efficiency. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: Similar structure but lacks the N-methyl group.

    3-chloro-4-methylaniline: Similar structure but lacks the methoxy group.

    4-chloro-2-methylaniline: Chlorine and methyl groups are positioned differently on the benzene ring.

Uniqueness

3-chloro-4-methoxy-N-methylaniline is unique due to the presence of both the methoxy and N-methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-chloro-4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOKXIVRFJQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536707
Record name 3-Chloro-4-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90234-41-6
Record name 3-Chloro-4-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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